molecular formula C17H17N7S B10948622 4-(1-benzyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

4-(1-benzyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10948622
M. Wt: 351.4 g/mol
InChI Key: FTDVFHRAOCQNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of pyrazole and triazole rings through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H17N7S

Molecular Weight

351.4 g/mol

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N7S/c1-13-7-8-22(21-13)12-16-19-20-17(25)24(16)15-9-18-23(11-15)10-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,20,25)

InChI Key

FTDVFHRAOCQNLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.